1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole
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Overview
Description
1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole is a complex organic compound characterized by its unique structural components. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of a triazole ring, along with methylsulfanyl and phenyl groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-methyl-1-(methylsulfanyl)-2-phenylpropylamine with triazole derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective and efficient production .
Chemical Reactions Analysis
1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where halogenated derivatives are formed using halogenating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. The methylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability . The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole can be compared to other similar compounds, such as:
1-Methyl-2-(methylsulfanyl)-1H-imidazole: This compound shares the methylsulfanyl group but has an imidazole ring instead of a triazole ring.
2-Methyl-1-(methylsulfanyl)-2-propanamine: This compound has a similar methylsulfanyl group but lacks the triazole ring.
Properties
CAS No. |
89442-59-1 |
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Molecular Formula |
C13H17N3S |
Molecular Weight |
247.36 g/mol |
IUPAC Name |
1-(2-methyl-1-methylsulfanyl-2-phenylpropyl)-1,2,4-triazole |
InChI |
InChI=1S/C13H17N3S/c1-13(2,11-7-5-4-6-8-11)12(17-3)16-10-14-9-15-16/h4-10,12H,1-3H3 |
InChI Key |
BIFODVIFYGFQOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(N2C=NC=N2)SC |
Origin of Product |
United States |
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